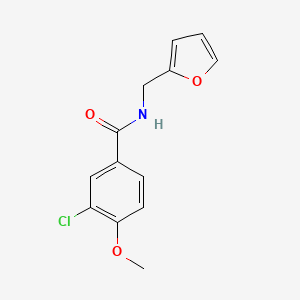![molecular formula C16H14ClNO4 B4411305 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411305.png)
3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate
Vue d'ensemble
Description
3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first discovered in 2002 by researchers at the University of Maryland School of Medicine and has since been the subject of numerous studies exploring its mechanism of action and potential benefits.
Mécanisme D'action
The mechanism of action of 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. This protein plays a critical role in regulating cell growth and preventing the development of cancer. In many types of cancer, the p53 protein is mutated or inactive, allowing cancer cells to proliferate unchecked. This compound has been shown to restore the function of p53, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to increase the expression of genes involved in DNA repair and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a well-characterized molecule that has been extensively studied, and its mechanism of action is relatively well understood. It is also relatively easy to synthesize, although specialized equipment and expertise are required. One limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate. One area of interest is the development of more effective formulations of the molecule that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with this compound. Additionally, there is interest in exploring the potential use of this compound in combination with other cancer therapies to improve treatment outcomes.
Applications De Recherche Scientifique
3-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This makes it a promising candidate for the development of targeted cancer therapies.
Propriétés
IUPAC Name |
[3-[(5-chloro-2-methoxyphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10(19)22-13-5-3-4-11(8-13)16(20)18-14-9-12(17)6-7-15(14)21-2/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYRLOHMAMRMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-bromo-2-isopropylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4411234.png)
![4-[(ethylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4411238.png)
![1-{3-[4-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4411253.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)
![4-[(ethylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4411260.png)

![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![2-methyl-N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B4411298.png)

![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
